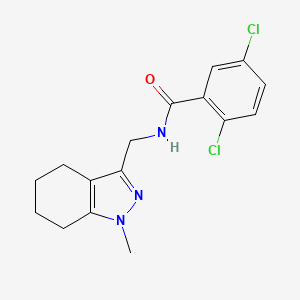

2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O/c1-21-15-5-3-2-4-11(15)14(20-21)9-19-16(22)12-8-10(17)6-7-13(12)18/h6-8H,2-5,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMJFHQSRRTJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the indazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the benzamide moiety: This step involves the reaction of the indazole derivative with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, viral infections, and inflammatory conditions.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features and characterization data of the target compound with structurally related molecules from the evidence:

Key Observations:

The tetrahydroindazole moiety introduces steric and conformational constraints absent in simpler benzamides (e.g., ), which could improve target specificity .

Synthetic Routes :

- Amide bond formation (as in ) is a likely route for synthesizing the target. However, the indazole methylamine precursor would require additional steps, such as reductive amination or cyclization, akin to methods in –4 .

Spectroscopic Characterization :

- The target’s amide C=O stretch (IR ~1650 cm⁻¹) would resemble ’s compound (1645 cm⁻¹) but differ from hydrazine-linked C=N stretches (1615–1645 cm⁻¹) in –4 .

- Chlorine substituents in the target and –4 would produce distinct 1H NMR aromatic shifts (e.g., δ 7.8–8.4 in vs. δ 7.5–8.0 in the target) .

Potential Applications: While ’s compound is a directing group for catalysis, the target’s indazole core aligns more with kinase inhibitors (e.g., FDA-approved drugs like Entrectinib). The dichloro groups may mimic chlorine’s role in enhancing binding, as seen in –4’s bioactive derivatives .

Biological Activity

2,5-Dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 319.21 g/mol. The presence of the indazole moiety is significant for its biological activity.

Antitumor Activity

Research indicates that derivatives containing the indazole structure exhibit notable antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy against certain cancers.

The biological activity of this compound is believed to be mediated through multiple pathways:

- FGFR Inhibition : The compound acts as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and angiogenesis.

- ERK Pathway Modulation : It has been reported to affect the extracellular signal-regulated kinase (ERK) pathway, crucial for cell proliferation and survival .

- IDO1 Inhibition : Some derivatives have shown inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor immune evasion .

In Vitro Studies

A study conducted on various indazole derivatives demonstrated that modifications at the 4 and 6 positions significantly influenced their inhibitory activities against FGFRs and IDO1. For example:

- Compound with a specific substitution exhibited an IC50 value of against IDO1, indicating strong inhibitory effects .

In Vivo Studies

Preclinical models have shown that certain derivatives of this compound can reduce tumor size in xenograft models, supporting its potential as an anticancer agent. The pharmacokinetics and safety profiles are still under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.